molecular formula C12H12N2OS B291927 3-Phenyl-N-(1,3-thiazol-2-yl)propanamide

3-Phenyl-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B291927
M. Wt: 232.3 g/mol
InChI Key: ZKZXZGXDSQTZDR-UHFFFAOYSA-N
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Description

3-Phenyl-N-(1,3-thiazol-2-yl)propanamide is a bi-heterocyclic hybrid compound featuring a thiazole ring linked via a propanamide chain to a phenyl group. This scaffold is synthetically versatile, enabling modifications to the aryl group and thiazole moiety to tune physicochemical and biological properties. The compound is synthesized through a convergent approach involving coupling of 3-bromo-N-(1,3-thiazol-2-yl)propanamide with 5-aryl-1,3,4-oxadiazole-2-thiols under polar aprotic conditions .

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.3 g/mol

IUPAC Name

3-phenyl-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C12H12N2OS/c15-11(14-12-13-8-9-16-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14,15)

InChI Key

ZKZXZGXDSQTZDR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC=CS2

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC=CS2

solubility

17.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs of 3-Phenyl-N-(1,3-thiazol-2-yl)propanamide, highlighting structural variations and their impact on physical properties:

Compound Name Substituent (Aryl Group) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Observations
This compound Phenyl C₁₂H₁₁N₃OS 261.30 Not reported Reference compound for comparison
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) 4-Methylphenyl C₁₅H₁₄N₄O₂S₂ 362.43 135–136 Higher melting point due to methyl group enhancing crystallinity
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) Phenyl C₁₅H₁₄N₄O₂S₂ 362.43 117–118 Methyl on thiazole reduces melting point vs. 8d
3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8g) 4-Aminophenyl C₁₅H₁₅N₅O₂S₂ 377.45 142–143 Amino group increases polarity and melting point
3-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8h) 3-Nitrophenyl C₁₅H₁₃N₅O₄S₂ 407.43 158–159 Nitro group enhances thermal stability
3-Chloro-N-(1,3-thiazol-2-yl)propanamide C₆H₇ClN₂OS 190.65 Not reported Chloro substituent increases lipophilicity
3-Amino-N-(1,3-thiazol-2-yl)propanamide C₆H₉N₃OS 171.22 Not reported Amino group improves aqueous solubility

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: Methyl (8d) and amino (8g) substituents increase melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding in 8g). Conversely, nitro groups (8h) elevate thermal stability via resonance effects .
  • Thiazole Substitution: Methylation at the 5-position of the thiazole ring (8e vs. 8d) reduces melting points, likely due to steric hindrance disrupting crystal packing .
  • Functional Group Impact: Chloro () and amino () groups on the propanamide chain alter lipophilicity and solubility, critical for pharmacokinetics.

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